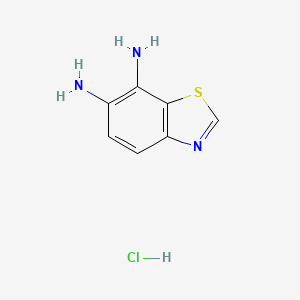

1,3-Benzothiazole-6,7-diamine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

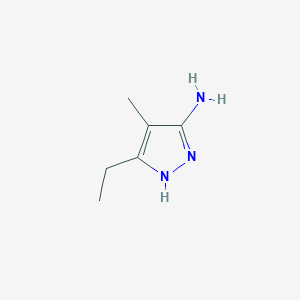

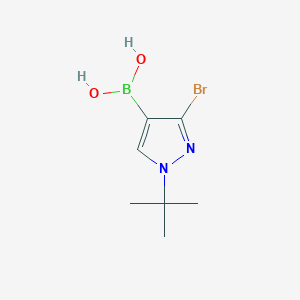

The synthesis of 1,3-Benzothiazole-6,7-diamine;hydrochloride involves a series of reactions. A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . A similar reaction of o-phenylenediamines provided 2-unsubstituted benzimidazoles without K2S . DMSO plays three vital roles: carbon source, solvent, and oxidant .Molecular Structure Analysis

The molecular weight of this compound is 201.68 . The IUPAC name is benzo[d]thiazole-6,7-diamine hydrochloride . The InChI code is 1S/C7H7N3S.ClH/c8-4-1-2-5-7(6(4)9)11-3-10-5;/h1-3H,8-9H2;1H .Chemical Reactions Analysis

In a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical and Chemical Properties Analysis

This compound is a powder . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anti-inflammatory Applications

1,3-Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. A series of derivatives prepared through cyclo-condensation reactions showed significant anti-bacterial and antifungal activities, with some compounds also exhibiting anti-inflammatory properties (Kendre, Landge, & Bhusare, 2015).

Antitumor Properties

Benzothiazole derivatives have demonstrated potent antitumor activities, particularly against breast cancer cell lines. The metabolic formation and biological properties of C- and N-oxidation products of these derivatives have been extensively studied, revealing their selective growth inhibitory properties and underlying metabolic pathways (Kashiyama et al., 1999).

Metabolic Studies

Metabolism plays a crucial role in the action of benzothiazole derivatives, with studies focusing on the metabolic oxidation and the formation of active metabolites. The detection of nitrenium ions from putative metabolites of model anti-tumor drugs highlights the significance of metabolic transformations in their anticancer activity (Chakraborty et al., 2009).

Corrosion Inhibition

Benzothiazole derivatives have also been investigated for their corrosion inhibiting effects on steel in acidic environments. These studies have identified compounds that provide significant protection against corrosion, linking their efficiency to their chemical structure and adsorption properties (Hu et al., 2016).

Materials Science

In the realm of materials science, benzothiazole-based compounds have been developed for various applications, including luminescent materials and polymers. The synthesis and characterization of these materials have focused on improving their optical properties and thermal stability, making them suitable for use in electronic devices and other applications (Tao et al., 2011).

Safety and Hazards

The safety information for 1,3-Benzothiazole-6,7-diamine;hydrochloride includes several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, to use only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins involved in the survival and replication of mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to changes that inhibit the growth or survival of the pathogen .

Biochemical Pathways

Benzothiazole derivatives have been associated with the inhibition of key enzymes in the biochemical pathways of mycobacterium tuberculosis .

Result of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may inhibit the growth or survival of mycobacterium tuberculosis .

Biochemische Analyse

Biochemical Properties

Benzothiazole derivatives have been found to possess a wide range of pharmacological properties . They have been reported to exhibit antibacterial, antifungal, antioxidant, antimicrobial, and antiproliferative activities .

Cellular Effects

Benzothiazole derivatives have been reported to have significant effects on various types of cells and cellular processes .

Molecular Mechanism

Benzothiazole derivatives have been found to interact with various biomolecules and exert their effects at the molecular level .

Eigenschaften

IUPAC Name |

1,3-benzothiazole-6,7-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S.ClH/c8-4-1-2-5-7(6(4)9)11-3-10-5;/h1-3H,8-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCBOMFXADQNMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1N)N)SC=N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

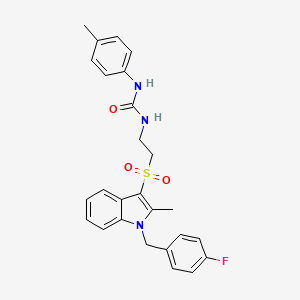

![(2Z)-7-(diethylamino)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2706930.png)

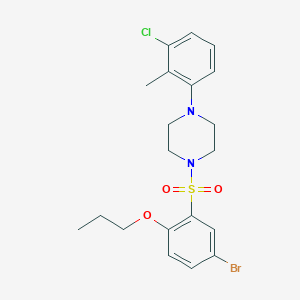

![N-(2-ethoxyphenyl)-2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2706931.png)

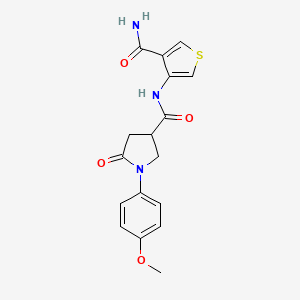

![[3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-fluorophenyl)methanone](/img/structure/B2706933.png)